1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea
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Overview
Description
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of a urea functional group, which is bonded to two aromatic rings. The presence of chloro, fluoro, methoxy, and methyl substituents on the aromatic rings makes this compound unique and potentially useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea typically involves the reaction of 4-chloro-2-fluoroaniline with 2-methoxy-5-methylaniline in the presence of a suitable isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired urea derivative. The general reaction scheme is as follows:
Step 1: Preparation of 4-chloro-2-fluoroaniline and 2-methoxy-5-methylaniline.
Step 2: Reaction of the anilines with an isocyanate to form the urea derivative.
Step 3: Purification of the product using recrystallization or chromatography techniques.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques ensures the production of a high-quality compound.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like hydroxide ions, alkoxides, and amines are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted urea derivatives with different functional groups.
Scientific Research Applications
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chloro, fluoro, methoxy, and methyl groups can influence the compound’s binding affinity and specificity. The exact pathways involved may vary depending on the target and the context of its use.
Comparison with Similar Compounds
1-(4-Chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea can be compared with other urea derivatives that have similar structures but different substituents. Some similar compounds include:
1-(4-Chlorophenyl)-3-(2-methoxyphenyl)urea: Lacks the fluoro and methyl groups.
1-(4-Fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea: Lacks the chloro group.
1-(4-Chloro-2-fluorophenyl)-3-(2-methylphenyl)urea: Lacks the methoxy group.
Properties
IUPAC Name |
1-(4-chloro-2-fluorophenyl)-3-(2-methoxy-5-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN2O2/c1-9-3-6-14(21-2)13(7-9)19-15(20)18-12-5-4-10(16)8-11(12)17/h3-8H,1-2H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIBAOUFPCXCLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NC2=C(C=C(C=C2)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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